

DRP1i27 Dihydrochloride: Application Notes for Ischemia-Reperfusion Injury Studies

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Compound of Interest		
Compound Name:	DRP1i27 dihydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue. A critical event in the pathophysiology of IRI is the dysregulation of mitochondrial dynamics, specifically excessive mitochondrial fission.[1][2] Dynamin-related protein 1 (Drp1), a large GTPase, is the master regulator of this process.[2][3] DRP1i27 is a novel, potent, and specific small-molecule inhibitor of human Drp1, presenting a promising therapeutic strategy to mitigate the detrimental effects of IRI.[1][4] By targeting Drp1, DRP1i27 helps preserve mitochondrial integrity, reduce oxidative stress, and prevent subsequent cell death.[1][4]

Mechanism of Action

DRP1i27 directly targets the GTPase domain of human Drp1.[1][2] It binds to the GTPase site, specifically forming hydrogen bonds with Gln34 and Asp218, which inhibits the protein's enzymatic activity.[3][5] This inhibition of GTP hydrolysis prevents the necessary conformational changes required for Drp1 to constrict and sever the mitochondrial membrane.

[2] Consequently, the translocation of Drp1 from the cytosol to the outer mitochondrial membrane is blocked, which is a crucial step for initiating fission.[1] This leads to a shift in mitochondrial dynamics towards a more fused and elongated mitochondrial network, a state



associated with enhanced mitochondrial function and increased resistance to apoptotic and necrotic cell death pathways.[1][6]

Caption: DRP1i27 mechanism of action in ischemia-reperfusion injury.

Data Presentation Table 1: In Vitro Efficacy of DRP1i27

This table summarizes the key in vitro parameters of DRP1i27, demonstrating its direct interaction with Drp1 and its protective effects in a cell-based model of simulated ischemia-reperfusion (SIR).

Parameter	Target/Cell Line	Concentration(s)	Result	Reference(s)
Binding Affinity (KD)	Human Drp1 isoform 3	286 μM (SPR)	Direct Binding Confirmed	[4]
Human Drp1 isoform 3	190 μM (MST)	Direct Binding Confirmed	[4]	
GTPase Activity	Human Drp1	5 μΜ	Statistically significant reduction in GTP to GDP conversion	[4][7]
Cell Death	HL-1 Murine Cardiomyocytes (SIR)	50 μΜ	15.17 ± 3.67% (vs. 29.55 ± 5.45% in vehicle)	[4]
Mitochondrial Morphology	HL-1 Murine Cardiomyocytes (SIR)	50 μΜ	Significant reduction in cells with fragmented mitochondria	[1][4]
Human & Mouse Fibroblasts	10-50 μΜ	Dose-dependent increase in mitochondrial networks (fused)	[3][4]	



Experimental Protocols

Protocol 1: In Vitro Simulated Ischemia-Reperfusion (SIR) in Cardiomyocytes

This protocol details the procedure for inducing IRI in a cell culture model to assess the cytoprotective effects of DRP1i27.

Materials:

- HL-1 murine atrial cardiomyocytes[4]
- · Supplemented Claycomb medium
- DRP1i27 dihydrochloride
- DMSO (vehicle)
- Ischemia buffer (e.g., glucose-free DMEM)[8]
- Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)[1]
- Propidium Iodide (PI) and Hoechst 33342 for cell death analysis
- MitoTracker dye (e.g., MitoTracker Red CMXRos) for morphology analysis
- Fluorescence microscope

Methodology:

- Cell Culture: Culture HL-1 cells in supplemented Claycomb medium at 37°C in a humidified incubator with 5% CO₂.[1]
- DRP1i27 Preparation: Prepare a stock solution of DRP1i27 in DMSO. The final working concentration of DMSO in the culture medium should not exceed 0.1%.[1]
- Simulated Ischemia:
 - Wash cells with PBS.

Methodological & Application



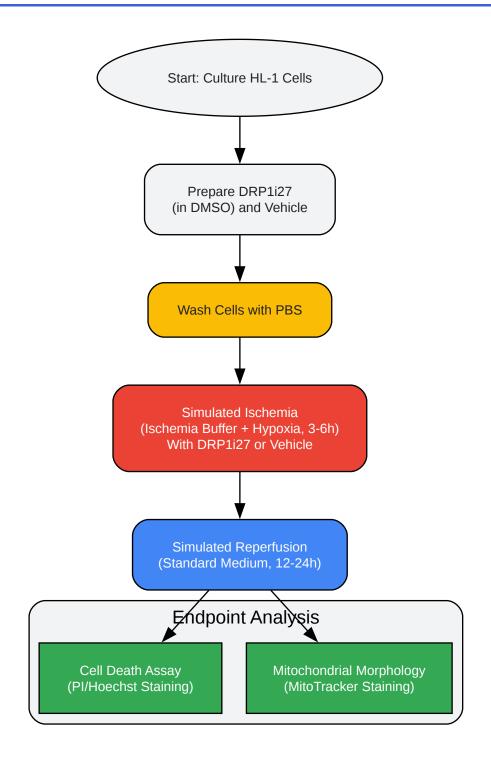


- Incubate cells in ischemia buffer within a hypoxic chamber for 3-6 hours.[1]
- \circ Prepare parallel treatment groups: vehicle control (DMSO) and DRP1i27 (e.g., 50 μ M) added to the ischemia buffer.[1][4]
- Simulated Reperfusion:
 - o Remove the ischemia buffer.
 - Add standard, pre-warmed culture medium (reperfusion buffer) and return the cells to the normal incubator (37°C, 5% CO₂) for 12-24 hours.[1]

• Analysis:

- Cell Death: Stain cells with PI and Hoechst 33342. Calculate the percentage of dead cells as (PI-positive cells / Hoechst-positive cells) x 100.[1]
- Mitochondrial Morphology: Stain cells with a MitoTracker dye. Acquire images using a fluorescence microscope and quantify the percentage of cells exhibiting fragmented versus elongated/fused mitochondria.[1]





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Caption: In Vitro Simulated Ischemia-Reperfusion (SIR) Workflow.

Protocol 2: In Vivo Murine Model of Myocardial Ischemia-Reperfusion

Methodological & Application



This protocol provides a standard surgical procedure for inducing myocardial infarction in mice to test the in vivo efficacy of DRP1i27.

Materials:

- Male C57BL/6 mice (8-12 weeks old)[1]
- Anesthesia (e.g., isoflurane)
- Ventilator and surgical instruments for thoracotomy
- 7-0 silk suture[1]
- DRP1i27 formulated for in vivo use (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[5][9]
- Vehicle control (saline or formulation without drug)
- Evans blue dye and 1% Triphenyltetrazolium chloride (TTC) solution[1]

Methodology:

- Animal Preparation: Anesthetize the mouse, intubate, and connect it to a ventilator. Place the animal in a supine position on a heating pad to maintain body temperature.
- Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery using a 7-0 silk suture with a slipknot to allow for reperfusion.[1]
- Ischemia: Maintain the ligation for a defined period (e.g., 30-60 minutes).[1]
- DRP1i27 Administration: Administer DRP1i27 or vehicle control via a suitable route (e.g., intravenous or intraperitoneal injection). The timing is critical and should be optimized (e.g., just before reperfusion). Dosages should be determined, but a starting point can be extrapolated from similar compounds (e.g., 1.2 mg/kg for Mdivi-1).[1][9]
- Reperfusion: Release the slipknot to allow blood flow to resume for a specified duration (e.g., 24 hours).[1]

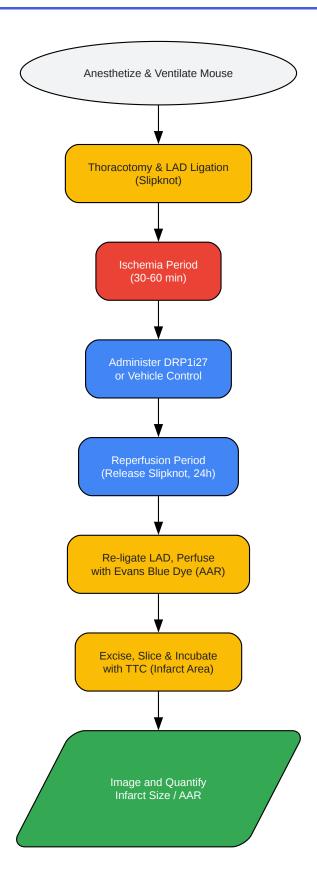
Methodological & Application



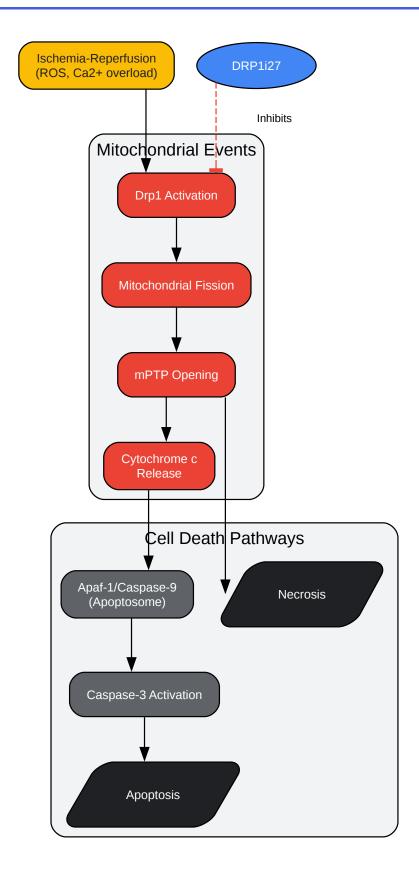


- Infarct Size Analysis:
 - At the end of the reperfusion period, re-ligate the LAD at the same location.
 - Perfuse the heart with Evans blue dye to delineate the non-ischemic area (stains blue)
 from the area at risk (AAR, remains unstained).[1]
 - Excise the heart, freeze it, and slice it into sections.
 - Incubate the slices in 1% TTC solution. Viable tissue in the AAR will stain red, while the infarcted tissue will remain pale/white.[1]
 - Image the heart slices and quantify the infarct size as a percentage of the AAR.[1]









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